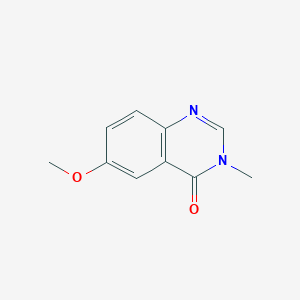

4(3H)-Quinazolinone, 6-methoxy-3-methyl-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring, exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound 6-methoxy-3-methyl-4(3H)-quinazolinone features a methoxy group at position 6 and a methyl group at position 3. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate biological interactions.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

6-methoxy-3-methylquinazolin-4-one |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-11-9-4-3-7(14-2)5-8(9)10(12)13/h3-6H,1-2H3 |

InChI Key |

VPOXYLSXYTTZRL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Solvent-Free PEG-400 Catalyzed Grinding Method

- Procedure : A mixture of starting material (e.g., 3-substituted precursor), ethyl piperidine-4-carboxylate or similar nucleophiles, powdered anhydrous potassium carbonate (K2CO3), potassium iodide (KI), and polyethylene glycol 400 (PEG-400) as a catalyst is ground physically in a mortar and pestle at room temperature for 7–15 minutes.

- Advantages : This method is solvent-free, eco-friendly, fast (minutes rather than hours), and provides high yields. The reaction progress is monitored by thin-layer chromatography (TLC).

- Work-up : After completion, the mixture is treated with ice-cold water, and the product is isolated by extraction or filtration.

- Yields and Efficiency : Yields are generally high, and the method avoids organic solvents, making it environmentally benign.

- Reference Data : This method was demonstrated for quinazolinone derivatives with various nucleophiles, showing broad applicability and spectral confirmation of products.

Base-Promoted SNAr Reaction in DMSO

- Procedure : Ortho-fluorobenzamides react with amides in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures (~135 °C) for 24 hours under nitrogen atmosphere.

- Mechanism : The reaction proceeds via nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization to form the quinazolin-4-one ring.

- Advantages : Transition-metal-free, direct C–N bond formation, applicable to various substrates including those leading to 3-methyl quinazolinones.

- Yields : Moderate to good yields (~70%) with clean product isolation by column chromatography.

- Example : Synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one was achieved with 70% yield under these conditions.

One-Pot Three-Component Domino Reaction

- Procedure : Arenediazonium salts, nitriles, and bifunctional aniline derivatives are reacted in a one-pot process under metal-free mild conditions.

- Mechanism : Formation of N-arylnitrilium intermediates followed by nucleophilic addition and cyclization leads to quinazolin-4(3H)-ones.

- Advantages : Simple, robust, high efficiency, good functional group tolerance, and mild reaction conditions.

- Applications : This method allows rapid access to diversely substituted quinazolinones including 6-methoxy and 3-methyl derivatives.

- Reference : Detailed experimental data and substrate scope are available, demonstrating the method’s versatility.

Acetylation/Benzoylation Followed by Ring Closure

- Procedure : Starting from 2-amino-3,5-diiodobenzoic acid derivatives, acetylation or benzoylation is performed, followed by reflux with acetic anhydride to form benzoxazinone intermediates. Subsequent nucleophilic displacement with sulfonamides under reflux yields quinazolinone derivatives.

- Yields : Moderate to good (62–76%).

- Relevance : While this method is more specific to diiodo-substituted quinazolinones, it illustrates the classical approach of ring closure via benzoxazinone intermediates.

Methylation of 6-Nitroquinazolin-4(3H)-one

- Procedure : 6-nitro-3H-quinazolin-4-one is methylated using iodomethane in the presence of cesium carbonate in dimethylformamide (DMF) at 0–20 °C under inert atmosphere.

- Yield : High (approximately 84%).

- Significance : This stepwise methylation approach can be adapted for 6-methoxy-3-methyl derivatives by subsequent reduction and methoxylation steps.

Acid-Promoted Cyclocondensation and Elimination

- Procedure : 2-Amino-N-methoxybenzamides react with aldehydes in acetic acid at elevated temperatures (~100 °C) to form 4(3H)-quinazolinones via cyclocondensation and elimination.

- Advantages : Metal-free, oxidant-free, and mild conditions.

- Characterization : Products are confirmed by NMR and HRMS.

- Potential : This method is suitable for preparing 6-methoxy-3-methyl quinazolinones by choosing appropriate aldehydes and amides.

- The solvent-free PEG-400 catalyzed grinding method stands out for its environmental benefits and rapid reaction times, making it highly suitable for green chemistry applications.

- Base-promoted SNAr reactions in DMSO provide a robust route to quinazolinones without transition metals, though requiring longer reaction times and elevated temperatures.

- One-pot domino reactions offer synthetic efficiency and functional group tolerance, enabling rapid access to complex quinazolinone derivatives.

- Classical methods involving benzoxazinone intermediates remain relevant for specific substitution patterns but are less environmentally friendly.

- Methylation strategies using iodomethane and cesium carbonate are effective for introducing methyl groups at the 3-position, which can be combined with methoxylation at the 6-position through subsequent steps.

- Acid-promoted cyclocondensation provides a mild and metal-free alternative, useful for synthesizing quinazolinones with various substituents.

The preparation of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- derivatives can be achieved through multiple synthetic routes, each with distinct advantages. The choice of method depends on the desired scale, environmental considerations, substrate availability, and functional group tolerance. Recent advances emphasize solvent-free and metal-free protocols that align with green chemistry principles while maintaining high yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-methoxy-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which may possess different biological activities and chemical properties.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4(3H)-Quinazolinone

Key Observations:

Position 3 Substitutions: 3-Methyl (as in the target compound) may reduce metabolic oxidation compared to bulkier aryl groups (e.g., 3-(4-methylphenyl) in ).

Electron-withdrawing groups (e.g., 6-Br) may stabilize the quinazolinone ring, affecting receptor binding .

Anti-Inflammatory and Antioxidant Activities

- 3-(4-Methylphenyl)-4(3H)-quinazolinone demonstrated 75% inhibition of protein denaturation (compared to 80% for ibuprofen) and strong DPPH radical scavenging (IC₅₀ = 28 µM) .

- 6-Bromo-3-(p-nitrophenyl)-4(3H)-quinazolinone showed 68% analgesic activity in rodent models, attributed to COX-2 inhibition .

- The methoxy group at position 6 in the target compound is hypothesized to enhance antioxidant activity by donating electrons to neutralize free radicals, similar to 7-hydroxy-6-methoxy derivatives .

Anticonvulsant and CNS Activity

- Methaqualone (2-methyl-3-o-tolyl) acts as a GABA-A receptor agonist, with sedative effects at 50–100 mg/kg doses in rats .

- 3-Allyl-2-substituted derivatives exhibit reduced neurotoxicity compared to methaqualone, highlighting the importance of position 2 modifications .

Physicochemical and Metabolic Properties

Table 2: Comparative Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 6-methoxy-3-methyl-4(3H)-quinazolinone, and how are reaction conditions optimized for yield?

- Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For example, 2-ethoxyquinazolinone derivatives can react with methyl iodide in dry acetone using anhydrous potassium carbonate to introduce the 3-methyl group . The methoxy group at position 6 is likely introduced via methoxylation of a precursor, such as anthranilic acid derivatives, under controlled conditions (e.g., using trimethyl orthoformate and primary amines with catalysts like DABCO under solvent-free conditions) . Optimization focuses on solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (80–120°C for cyclization), and stoichiometric ratios (excess alkyl halide improves substitution efficiency). Yields are monitored via TLC and purified via recrystallization or column chromatography .

Q. How is the structure of 6-methoxy-3-methyl-4(3H)-quinazolinone characterized using spectroscopic methods?

- Methodological Answer:

- IR Spectroscopy : Detects C=O stretching (1672–1791 cm⁻¹) and C-O-C vibrations (1264 cm⁻¹ for ether linkages) .

- NMR : NMR identifies the 3-methyl group (δ 2.65 ppm, singlet) and methoxy protons (δ 3.8–4.0 ppm). Aromatic protons in the quinazolinone ring appear as multiplets between δ 7.2–8.3 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for CHNO) confirm the molecular formula, while fragmentation patterns validate substituent positions .

Q. What in vitro biological assays are typically employed to evaluate the antibacterial activity of 4(3H)-quinazolinone derivatives?

- Methodological Answer: Standard assays include:

- Agar Diffusion/Broth Dilution : Tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria to determine minimum inhibitory concentrations (MICs) .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours.

- Synergy Studies : Combined with known antibiotics (e.g., ampicillin) to evaluate enhanced efficacy . Data interpretation requires controls for solvent effects (e.g., DMSO) and statistical validation via ANOVA .

Advanced Research Questions

Q. How do solvent and reactant halide types influence the regioselectivity of N- versus O-alkylation in 4(3H)-quinazolinone derivatives?

- Methodological Answer: Regioselectivity is governed by:

- Solvent Polarity : Polar solvents (e.g., acetone) stabilize transition states for N-alkylation, while non-polar solvents favor O-alkylation via decreased nucleophilicity at nitrogen .

- Halide Structure : Allylic bromides (e.g., allylbromide) promote O-substitution due to resonance stabilization of the intermediate, whereas methyl iodide preferentially alkylates the more nucleophilic N3 position .

- Base Selection : Anhydrous KCO deprotonates the NH group, enhancing N-alkylation efficiency.

Q. What methodological approaches can reconcile contradictory data in the biological activity of 4(3H)-quinazolinone derivatives obtained from different studies?

- Methodological Answer: Contradictions arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Structural Purity : Confirm compound integrity via HPLC (>95% purity) and crystallography .

- Bacterial Strains : Use isogenic strains to isolate substituent-specific effects. Meta-analyses comparing MICs across studies (e.g., Gram-negative vs. Gram-positive) can identify trends obscured by experimental noise .

Q. How can computational chemistry be integrated with experimental data to predict the structure-activity relationships (SAR) of 6-methoxy-3-methyl-4(3H)-quinazolinone derivatives?

- Methodological Answer:

- Docking Studies : Model interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. The methoxy group’s electron-donating effect enhances binding to hydrophobic pockets .

- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity. Methoxy at C6 and methyl at N3 increase lipophilicity, improving membrane permeability .

- MD Simulations : Assess stability of quinazolinone-enzyme complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up the synthesis of 6-methoxy-3-methyl-4(3H)-quinazolinone while maintaining regiochemical purity, and how can they be addressed?

- Methodological Answer:

- Byproduct Formation : Competing O-alkylation in large batches is mitigated by slow addition of methyl iodide and rigorous temperature control (60–80°C) .

- Purification : Use fractional distillation (for liquid intermediates) or preparative HPLC (for solids).

- Catalyst Recycling : DABCO in solvent-free conditions reduces waste and improves atom economy . Scale-up validation requires reproducibility across 3+ batches with ≥90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.